trans-2,7-Dimethyl-azepane
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Overview
Description
trans-2,7-Dimethyl-azepane: is a seven-membered heterocyclic compound containing a nitrogen atom It is a derivative of azepane, characterized by the presence of two methyl groups at the 2nd and 7th positions in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,7-Dimethyl-azepane typically involves the cyclization of appropriate precursors. One common method is the ring expansion of smaller cyclic compounds, such as aziridines or azetidines, using reagents that facilitate the formation of the seven-membered ring. For instance, the ring expansion of aziridines can be achieved using nucleophilic reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. Techniques such as microwave irradiation and photochemical reactions have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: trans-2,7-Dimethyl-azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azepane derivatives .
Scientific Research Applications
Chemistry: trans-2,7-Dimethyl-azepane is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as pharmaceutical agents. These derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and resins. Its structural characteristics contribute to the desired mechanical and chemical properties of these materials .
Mechanism of Action
The mechanism of action of trans-2,7-Dimethyl-azepane and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Azepane: The parent compound of trans-2,7-Dimethyl-azepane, lacking the methyl groups.
Azepine: A related seven-membered heterocycle with a double bond in the ring.
Benzazepine: A fused ring system containing an azepane ring and a benzene ring.
Uniqueness: this compound is unique due to the presence of the two methyl groups in a trans configuration, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other azepane derivatives and contributes to its specific applications in various fields .
Properties
IUPAC Name |
(2R,7R)-2,7-dimethylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-4-6-8(2)9-7/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOFYGXJJVTXIZ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H](N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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